N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
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Overview
Description
Reagents: 3-chlorobenzoyl chloride, aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, reflux
Reaction: C6H5CONH2+C6H4ClCOCl→N−(3-chlorophenyl)benzamide+HCl
Step 3: Attachment of 3-Methoxyphenylsulfonylamino Group
Reagents: 3-methoxybenzenesulfonyl chloride, triethylamine
Conditions: Room temperature, organic solvent (e.g., dichloromethane)
Reaction: N−(3-chlorophenyl)benzamide+C6H4(OCH3)SO2Cl→N−(3-chlorophenyl)−4−([(3-methoxyphenyl)sulfonyl]aminomethyl)benzamide+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and immune response . The downstream effects of these pathways can range from changes in cell signaling to alterations in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The 3-methoxyphenylsulfonylamino group is then attached via a nucleophilic substitution reaction.
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Step 1: Synthesis of Benzamide Core
Reagents: Benzoyl chloride, ammonia
Conditions: Room temperature, aqueous medium
Reaction: C6H5COCl+NH3→C6H5CONH2+HCl
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)
Substitution: Ammonia (NH3), thiols (R-SH), organic solvents
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)benzamide
- N-(3-methoxyphenyl)benzamide
- N-(3-chlorophenyl)-4-aminobenzamide
Uniqueness
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is unique due to the presence of both the 3-chlorophenyl and 3-methoxyphenylsulfonylamino groups. This combination provides distinct chemical and biological properties, making it more versatile compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-6-3-7-20(13-19)29(26,27)23-14-15-8-10-16(11-9-15)21(25)24-18-5-2-4-17(22)12-18/h2-13,23H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTADTZUHJBPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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